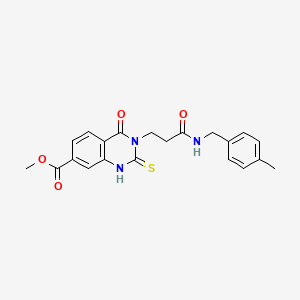
Methyl 3-(3-((4-methylbenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of an organic compound includes its molecular formula, structural formula, and other identifiers such as CAS number, ChemSpider ID, etc. It might also include the compound’s common and IUPAC names .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. The synthesis process can be analyzed in terms of the yield, purity, and efficiency of each step .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information on the compound’s functional groups, molecular weight, and structural features .Chemical Reactions Analysis
The chemical reactivity of an organic compound can be analyzed based on its functional groups and structural features. This includes its potential reactions with other compounds, its stability under various conditions, and its mechanism of action .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined experimentally or predicted based on the compound’s structure .科学的研究の応用
Cyclization Reactions and Stereoisomer Identification
A new three-component cyclization reaction involving methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds was developed, leading to the formation of tetrahydropyrroloquinazolinones as mixtures of regio- and stereoisomers. This method demonstrates the utility of standard 1D NMR and a combination of homo (proton–proton) and heteronuclear (proton–fluorine) NOE experiments for the facile assignment of cyclization regioisomers and the determination of the relative configuration on stereogenic centers, enhancing our understanding of complex molecular structures (Dolenský et al., 2010).
Antimicrobial Activity Studies
The compound's structure and derivatives have been explored for potential antimicrobial activities. For example, a series of substituted 4-oxoquinoline-3-carboxylic acids demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, highlighting the potential for development into new antibacterial agents (Miyamoto et al., 1990).
Synthesis and Cytotoxic Activity
Studies on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, including those with cationic side chains derived from aminoanthraquinones, have been conducted. These studies are crucial for understanding the effects of side chain positioning on biological activity and have found significant growth delays against in vivo subcutaneous tumors in mice, indicating potential cancer therapeutic applications (Bu et al., 2001).
Novel Synthesis Methods
A novel one-pot synthesis method for Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing an efficient approach to constructing complex molecules like Methyl 3-(3-((4-methylbenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, has been reported. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, contributing significantly to the field of synthetic chemistry (Kovalenko et al., 2019).
Corrosion Inhibition
Schiff bases related to quinazoline derivatives have been investigated as corrosion inhibitors. These studies are pivotal in understanding the structure-activity relationship for the development of more efficient and environmentally friendly corrosion inhibitors, showcasing the compound's versatility beyond biomedical applications (Jamil et al., 2018).
Safety and Hazards
将来の方向性
The future directions for the study of an organic compound might include further exploration of its synthesis, reactivity, and potential applications. This could involve developing more efficient synthesis methods, studying its reactions with other compounds, or investigating its potential uses in fields such as medicine or materials science .
特性
IUPAC Name |
methyl 3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFXEHJZNBSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

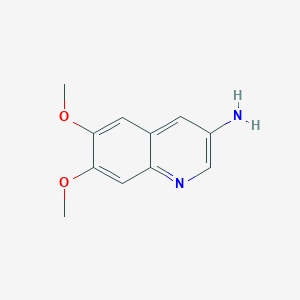
![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)
![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)
![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)
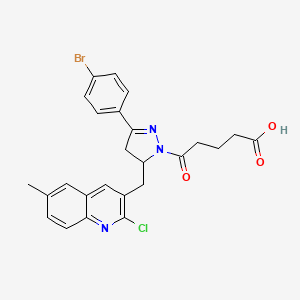
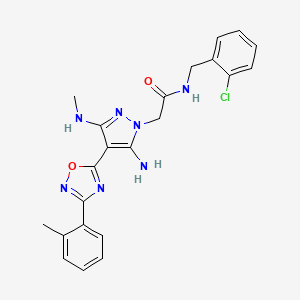
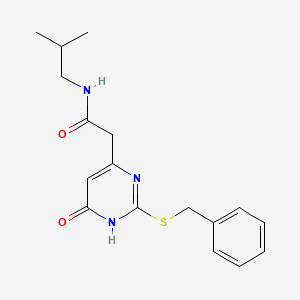
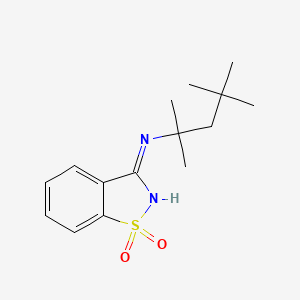
![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2962384.png)

![(E)-4-(Dimethylamino)-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-enamide](/img/structure/B2962389.png)
![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2962390.png)
